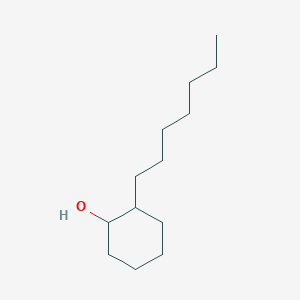

2-Heptylcyclohexan-1-ol

Descripción

Contextualization within Cyclohexanol (B46403) Chemistry

Cyclohexanol, the parent compound of 2-Heptylcyclohexan-1-ol, is a foundational molecule in organic chemistry. nih.gov It consists of a cyclohexane (B81311) ring with a single hydroxyl (-OH) group attached. nih.gov This simple secondary alcohol serves as a key precursor in industrial processes, most notably in the production of nylon. wikipedia.org The chemistry of cyclohexanols is characterized by the reactions of the hydroxyl group, such as oxidation to form cyclohexanones and esterification to produce commercially valuable plasticizers. wikipedia.org

This compound is a derivative of cyclohexanol, distinguished by the presence of a seven-carbon alkyl chain (a heptyl group) at the second carbon position relative to the hydroxyl group. This lengthy alkyl chain significantly influences the molecule's physical and chemical properties compared to the parent cyclohexanol.

Table 1: Comparison of Cyclohexanol and its Derivatives

| Compound | Formula | Molar Mass ( g/mol ) | Key Structural Feature |

|---|---|---|---|

| Cyclohexanol | C₆H₁₂O | 100.16 | Unsubstituted cyclohexane ring with a hydroxyl group. nih.gov |

| 1-Heptanol | C₇H₁₆O | 116.20 | Seven-carbon straight-chain alcohol. wikipedia.org |

| Heptylcyclohexane | C₁₃H₂₆ | 182.35 | Cyclohexane with a heptyl substituent. nih.gov |

Importance in Chemical Synthesis and Natural Product Chemistry

Substituted cyclohexanols, including those with long alkyl chains like this compound, are valuable intermediates in organic synthesis. The presence of both a reactive hydroxyl group and a lipophilic alkyl chain makes them interesting building blocks for more complex molecules. For instance, the hydroxyl group can be a handle for further functionalization, while the heptyl group can impart specific solubility characteristics or interact with biological systems.

While direct evidence of this compound in a vast number of natural products is not widespread, related structures are found in nature. For example, various volatile organic compounds containing cyclohexyl moieties have been identified in plants and insects. tubitak.gov.trasm.org The study of such compounds is crucial for understanding chemical ecology and for the potential discovery of new bioactive molecules. The synthesis of analogs like this compound allows researchers to explore structure-activity relationships and develop new materials or therapeutic agents. ontosight.ai

Structural Isomerism and Stereochemical Considerations in Cyclohexanols

The structure of this compound presents several layers of isomerism. Isomers are molecules that have the same molecular formula but different arrangements of atoms. libretexts.org

Positional Isomerism: The heptyl group and the hydroxyl group can be attached to different carbon atoms of the cyclohexane ring, leading to various positional isomers, such as 3-heptylcyclohexan-1-ol and 4-heptylcyclohexan-1-ol.

Stereoisomerism: This is a critical aspect of cyclohexanol chemistry. Due to the presence of two chiral centers (at carbon 1 and carbon 2), this compound can exist as multiple stereoisomers. uou.ac.in These are molecules with the same connectivity but different spatial arrangements of their atoms. libretexts.org

Enantiomers: These are non-superimposable mirror images of each other. youtube.com

Diastereomers: These are stereoisomers that are not mirror images of each other. uou.ac.in

The relative orientation of the hydroxyl and heptyl groups (either on the same side, cis, or opposite sides, trans, of the cyclohexane ring) significantly impacts the molecule's shape and properties. uou.ac.in The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) at each chiral center. youtube.com

Table 2: Types of Isomerism in this compound

| Isomerism Type | Description | Example |

|---|---|---|

| Positional | Different attachment points of functional groups on the cyclohexane ring. | This compound vs. 3-Heptylcyclohexan-1-ol |

| Stereoisomerism (cis/trans) | Different spatial arrangements of substituents relative to the ring plane. | cis-2-Heptylcyclohexan-1-ol vs. trans-2-Heptylcyclohexan-1-ol |

| Stereoisomerism (Enantiomers) | Non-superimposable mirror images. | (1R,2R)-2-Heptylcyclohexan-1-ol vs. (1S,2S)-2-Heptylcyclohexan-1-ol |

Overview of Research Trajectories for Complex Alcohols

Research into complex alcohols, a category that includes this compound, is a dynamic area of organic chemistry. ijrpr.com Current research often focuses on developing novel and efficient synthetic methods. rsc.org The "borrowing hydrogen" strategy, for example, offers an atom-economical way to synthesize long-chain alcohols. rsc.org

Another significant research trajectory is the development of catalytic systems for the selective functionalization of alcohols. nih.gov This includes methods for creating new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis. organic-chemistry.org The ultimate goal is often the synthesis of complex natural products or pharmaceutically active molecules, where the stereoselective synthesis of alcohol moieties is a critical step. numberanalytics.com The study of compounds like this compound contributes to this broader understanding of the synthesis and reactivity of complex alcohols. ijrpr.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-heptylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O/c1-2-3-4-5-6-9-12-10-7-8-11-13(12)14/h12-14H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSGYYQWXHRWGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 2 Heptylcyclohexan 1 Ol

Oxidation Reactions and Product Characterization

The oxidation of secondary alcohols is a fundamental transformation in organic chemistry, and 2-Heptylcyclohexan-1-ol is no exception. The primary product of its oxidation is the corresponding ketone, 2-heptylcyclohexanone. Further oxidation to carboxylic acids is possible but requires harsh conditions that cleave the ring.

The oxidation of this compound to 2-heptylcyclohexanone can be achieved using a variety of oxidizing agents. Common laboratory reagents for this transformation include chromium-based compounds like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones reagent), and pyridinium (B92312) chlorochromate (PCC). libretexts.org Other reagents such as potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇) are also effective. libretexts.org

The general reaction is as follows:

This compound + [Oxidizing Agent] → 2-Heptylcyclohexan-1-one

Under forcing conditions with strong oxidizing agents, ketones can undergo further oxidation, which involves the cleavage of carbon-carbon bonds. libretexts.org In the case of 2-heptylcyclohexanone, this would lead to the formation of dicarboxylic acids. However, this process is generally not a preferred synthetic route due to its destructive nature and the formation of multiple products. libretexts.org

In molecules with multiple functional groups, selective oxidation of a secondary alcohol can be a challenge. Modern synthetic methods offer a range of reagents that exhibit high selectivity. For instance, Dess-Martin periodinane (DMP) is a mild and selective oxidizing agent for converting primary and secondary alcohols to aldehydes and ketones, respectively, under neutral conditions. libretexts.org Another approach involves catalytic methods, such as the use of a ruthenium catalyst with an appropriate hydrogen acceptor, which can selectively oxidize secondary alcohols in the presence of other sensitive functional groups. nih.govescholarship.org These methods often provide higher yields and cleaner reactions compared to traditional strong oxidants. nih.govescholarship.org

| Oxidizing Agent | Product | Conditions | Selectivity |

| Chromic Acid (H₂CrO₄) | 2-Heptylcyclohexan-1-one | Aqueous acid | Low |

| Pyridinium Chlorochromate (PCC) | 2-Heptylcyclohexan-1-one | Anhydrous CH₂Cl₂ | Moderate |

| Dess-Martin Periodinane (DMP) | 2-Heptylcyclohexan-1-one | CH₂Cl₂, room temperature | High |

| Ru-catalyst/Hydrogen Acceptor | 2-Heptylcyclohexan-1-one | Varies | High |

Dehydration Processes and Alkene Formation

The dehydration of alcohols is an elimination reaction that results in the formation of an alkene. For this compound, this reaction typically proceeds through an E1 mechanism when catalyzed by a strong acid. jove.combyjus.comlibretexts.org

The acid-catalyzed dehydration of this compound involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a secondary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form a double bond.

Due to the structure of this compound, there are two possible sites for proton abstraction, leading to a mixture of alkene isomers. According to Zaitsev's rule, the major product will be the more substituted, and therefore more stable, alkene. youtube.comyoutube.com In this case, the major product is 1-heptylcyclohex-1-ene. The minor product, resulting from abstraction of a proton from the other adjacent carbon, is 2-heptylidenecyclohexane.

The potential for carbocation rearrangements exists, especially if a more stable carbocation can be formed through a hydride or alkyl shift. youtube.comyoutube.com However, in the case of the 2-heptylcyclohexyl carbocation, a simple 1,2-hydride shift would not lead to a more stable carbocation.

| Alkene Product | Structure | Substitution | Stability |

| 1-Heptylcyclohex-1-ene | Trisubstituted | More Stable (Major Product) | |

| 2-Heptylidenecyclohexane | Disubstituted | Less Stable (Minor Product) |

Besides strong protic acids like sulfuric acid or phosphoric acid, various solid-acid catalysts can be employed for the dehydration of alcohols. chemguide.co.uk These include metal oxides such as alumina (B75360) (Al₂O₃) and titania (TiO₂), as well as metal triflates. rsc.org These catalysts can offer advantages such as easier separation from the reaction mixture and potentially higher selectivity. The mechanism with these catalysts can vary, but often involves Lewis acid activation of the hydroxyl group. rsc.org

Esterification and Etherification Reactions

The oxygen atom of the hydroxyl group in this compound is nucleophilic and can react with electrophiles to form esters and ethers.

Esterification is commonly achieved through the Fischer esterification reaction, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, typically sulfuric acid or tosic acid. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, either the alcohol or the carboxylic acid is used in excess, or a product (usually water) is removed as it is formed. masterorganicchemistry.comorganic-chemistry.org

This compound + R-COOH ⇌ 2-Heptylcyclohexyl R-carboxylate + H₂O

Etherification, the formation of an ether, can be accomplished through various methods. One common route is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide.

This compound + NaH → 2-Heptylcyclohexyl oxide anion + H₂ 2-Heptylcyclohexyl oxide anion + R-X → 2-Heptylcyclohexyl R-ether + NaX

| Reaction | Reagents | Product |

| Fischer Esterification | Carboxylic acid, Acid catalyst | Ester |

| Williamson Ether Synthesis | Strong base, Alkyl halide | Ether |

Synthesis of Esters and Ethers for Research Applications

The conversion of alcohols into esters and ethers is a fundamental transformation in organic synthesis, often employed to create derivatives with modified physical properties or to act as intermediates in more complex molecular constructions.

Ester Synthesis:

The most common method for converting an alcohol like this compound into an ester is through reaction with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a widely used equilibrium-driven process. masterorganicchemistry.commasterorganicchemistry.com To favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

For research applications requiring high purity and yield, the use of more reactive acylating agents is preferred. For instance, reacting this compound with an acid chloride (R-COCl) or an acid anhydride ((R-CO)₂O) in the presence of a non-nucleophilic base like pyridine (B92270) provides a more direct and often irreversible route to the corresponding 2-heptylcyclohexyl ester.

| Reaction Type | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (e.g., Acetic Acid) | Acid Catalyst (e.g., H₂SO₄), Heat | 2-Heptylcyclohexyl acetate (B1210297) |

| Acylation | Acid Chloride (e.g., Acetyl Chloride) | Base (e.g., Pyridine), Room Temp | 2-Heptylcyclohexyl acetate |

| Acylation | Acid Anhydride (e.g., Acetic Anhydride) | Base (e.g., Pyridine) or Acid Catalyst | 2-Heptylcyclohexyl acetate |

Ether Synthesis:

The Williamson ether synthesis is the most prevalent method for preparing ethers from alcohols. wikipedia.orgbyjus.com This reaction involves a two-step process. First, the alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide (2-heptylcyclohexoxide). masterorganicchemistry.comlibretexts.org In the second step, this alkoxide displaces a halide from a primary alkyl halide (e.g., methyl iodide or ethyl bromide) via a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com

| Step | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Deprotonation | Sodium Hydride (NaH) | Sodium 2-heptylcyclohexoxide | Formation of a strong nucleophile |

| 2. SN2 Attack | Primary Alkyl Halide (e.g., CH₃I) | 1-Heptyl-2-methoxycyclohexane | Formation of the ether C-O bond |

Mechanistic Studies of Alcohol Derivatization

The mechanisms of esterification and etherification are well-established and are influenced by the stereochemistry of the cyclohexane (B81311) ring.

Fischer Esterification Mechanism: The reaction proceeds via a series of equilibrium steps. The acid catalyst first protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. masterorganicchemistry.com The alcohol (this compound) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com Following proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com

Williamson Ether Synthesis Mechanism: This reaction follows a classic SN2 pathway. masterorganicchemistry.comlibretexts.org The rate and success of the reaction depend significantly on the steric hindrance around the reacting centers. The nucleophile, the 2-heptylcyclohexoxide ion, attacks the primary alkyl halide from the side opposite to the leaving group (backside attack). byjus.com Because this compound is a secondary alcohol, the resulting alkoxide is somewhat sterically hindered, but it can effectively react with unhindered primary alkyl halides like methyl iodide. The use of secondary or tertiary alkyl halides is generally avoided as it leads to competing elimination reactions. masterorganicchemistry.com

Other Reactions Involving the Hydroxyl and Alkyl Moieties

Beyond derivatization of the hydroxyl group, other transformations can target the cyclohexane ring or the heptyl side chain, although these often require more specialized conditions.

Substitution Reactions on the Cyclohexane Ring

Direct substitution of the hydroxyl group on the C1 carbon requires its conversion into a better leaving group. The -OH group itself is a poor leaving group; therefore, it is typically transformed into a tosylate (-OTs) or mesylate (-OMs) ester, or converted to an alkyl halide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Once converted, this C1 position becomes electrophilic and susceptible to nucleophilic substitution. However, being a secondary carbon on a cyclohexane ring, it is subject to considerable steric hindrance. SN2 reactions on cyclohexane derivatives are highly dependent on the conformation of the ring. For a backside attack to occur, the leaving group must typically be in an axial position to allow the nucleophile to approach from the opposite face without significant steric impediment from the ring itself. libretexts.org If the leaving group is in the more stable equatorial position, the ring structure can block the required trajectory for an SN2 attack. libretexts.org Consequently, these reactions can be slow and may compete with elimination (E2) pathways, especially if a strong, bulky base is used as the nucleophile.

Functionalization of the Heptyl Side Chain

The heptyl side chain is a saturated alkyl group, making it chemically inert under most conditions. Unlike side chains on an aromatic ring (benzylic positions), the C-H bonds on the heptyl group are not activated. youtube.com Therefore, selective functionalization is challenging.

The most common approach to functionalizing such an unactivated alkyl chain is through free-radical reactions, such as free-radical halogenation using N-bromosuccinimide (NBS) with light or a radical initiator. However, this process is typically non-selective and would lead to a statistical mixture of brominated products at various positions along the heptyl chain and potentially on the cyclohexane ring as well. Achieving selective functionalization at a specific carbon of the heptyl chain would require advanced synthetic strategies that are beyond the scope of simple, direct reactions.

Derivatization Strategies for Analytical and Synthetic Applications of 2 Heptylcyclohexan 1 Ol

Silylation for Enhanced Chromatographic Analysis and Stability

Silylation is a widely employed derivatization technique in gas chromatography (GC) for compounds that possess low volatility or are prone to thermal degradation. libretexts.org This process involves the replacement of active hydrogens, such as the one in the hydroxyl group of 2-Heptylcyclohexan-1-ol, with a trimethylsilyl (B98337) (TMS) group. The resulting silyl (B83357) ethers are generally more volatile, less polar, and more thermally stable than the parent alcohol. weber.hu

The most common method for the silylation of alcohols is the formation of a trimethylsilyl (TMS) ether. This is typically achieved by reacting the alcohol with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). The reaction is a nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating reagent. colostate.edu

The general order of reactivity for silylation of different functional groups is: alcohol > phenol (B47542) > carboxylic acid > amine > amide. For alcohols, the ease of reaction follows the order: primary > secondary > tertiary, which is influenced by steric hindrance. As this compound is a secondary alcohol, its silylation is generally efficient.

Table 1: Common Silylating Reagents for Alcohols

| Reagent | Abbreviation | Key Features |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, volatile byproducts. |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | One of the most volatile TMS-amides. |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents. |

| Hexamethyldisilazane | HMDS | Less reactive than BSTFA, often requires a catalyst. |

This table provides an overview of common silylating reagents and their general characteristics.

The primary application of silylating this compound is to prepare it for analysis by gas chromatography-mass spectrometry (GC-MS). The derivatization process significantly improves the chromatographic peak shape, reduces tailing, and allows for lower detection limits. The increased volatility of the TMS ether of this compound allows it to be analyzed at lower temperatures, preventing on-column degradation. weber.hu

In mass spectrometry, the TMS derivative of this compound will exhibit a characteristic fragmentation pattern. While the molecular ion may be weak or absent, prominent ions resulting from the loss of a methyl group ([M-15]⁺) and cleavage of the trimethylsilyl group are typically observed. nih.gov The mass spectrum of the TMS derivative of cyclohexanol (B46403), a related compound, shows characteristic fragment ions that can be used for its identification. researchgate.net

Table 2: Expected GC-MS Behavior of Silylated this compound

| Property | Before Silylation | After Silylation (as TMS ether) |

| Volatility | Low | High |

| GC Retention Time | Long | Short |

| Peak Shape | Tailing may occur | Symmetrical |

| Thermal Stability | Moderate | High |

| MS Fragmentation | Complex, may show dehydration | Characteristic fragments (e.g., [M-15]⁺) |

This interactive table summarizes the anticipated changes in the analytical behavior of this compound upon trimethylsilylation.

Acylation for Spectroscopic Characterization and Functionalization

Acylation involves the reaction of the hydroxyl group of this compound with an acylating agent to form an ester. This derivatization is useful for several reasons: it can protect the hydroxyl group during other synthetic steps, it can alter the compound's chromatographic behavior, and it introduces a carbonyl group which provides a strong signal in infrared (IR) spectroscopy and shifts the signals of nearby protons in nuclear magnetic resonance (NMR) spectroscopy. libretexts.org

Esterification of this compound can be achieved using various acylating agents. Common methods include reaction with an acid chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. youtube.comorganic-chemistry.org For instance, reacting this compound with acetyl chloride would yield 2-heptylcyclohexyl acetate (B1210297). The use of different acylating agents allows for the introduction of a wide range of ester functionalities.

Table 3: Common Acylating Agents for Alcohols

| Reagent | Product Functional Group | Byproduct |

| Acetyl Chloride | Acetate Ester | HCl |

| Acetic Anhydride | Acetate Ester | Acetic Acid |

| Benzoyl Chloride | Benzoate Ester | HCl |

| Trifluoroacetic Anhydride | Trifluoroacetate Ester | Trifluoroacetic Acid |

This table presents a selection of common acylating agents and the corresponding ester derivatives formed.

The formation of an ester derivative of this compound leads to significant and predictable changes in its spectroscopic data, which are invaluable for structural confirmation.

Infrared (IR) Spectroscopy: The most notable change is the appearance of a strong carbonyl (C=O) stretching band, typically in the region of 1735-1750 cm⁻¹. The broad O-H stretching band of the parent alcohol (around 3200-3600 cm⁻¹) will disappear.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the proton on the carbon bearing the hydroxyl group (the carbinol proton) will experience a significant downfield shift upon esterification. For example, in cyclohexyl acetate, this proton signal appears around δ 4.7 ppm, compared to a more upfield position in cyclohexanol itself. chemicalbook.com Similarly, the protons on the alkyl chain of the acyl group will give characteristic signals (e.g., a singlet around δ 2.0 ppm for an acetate group). chemicalbook.com In the ¹³C NMR spectrum, the carbon of the carbonyl group will appear in the δ 170-180 ppm region, and the carbinol carbon will also be shifted.

Table 4: Expected Spectroscopic Shifts for 2-Heptylcyclohexyl Acetate

| Spectroscopic Technique | Key Signal in this compound | Expected Key Signal in 2-Heptylcyclohexyl Acetate |

| IR Spectroscopy | Broad O-H stretch (~3400 cm⁻¹) | Strong C=O stretch (~1740 cm⁻¹) |

| ¹H NMR Spectroscopy | -CH-OH proton (~δ 3.5-4.0 ppm) | -CH-OAc proton (~δ 4.5-5.0 ppm), -C(O)CH₃ singlet (~δ 2.0 ppm) |

| ¹³C NMR Spectroscopy | -CH-OH carbon (~δ 70-75 ppm) | -CH-OAc carbon (~δ 75-80 ppm), C=O carbon (~δ 170 ppm) |

This interactive table illustrates the anticipated changes in key spectroscopic signals upon acetylation of this compound, based on data for analogous compounds.

Alkylation Reactions

Alkylation of the hydroxyl group in this compound results in the formation of an ether. This derivatization can be used to protect the hydroxyl group or to introduce a different functional group for further synthetic modifications. A common method for the alkylation of alcohols is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction.

For example, the synthesis of 2-heptylcyclohexyl methyl ether would involve the treatment of this compound with a strong base followed by the addition of methyl iodide. pearson.comorgsyn.org The resulting ether is generally more stable and less polar than the starting alcohol. Alkylation can also be used for derivatization prior to GC analysis, as it converts the polar hydroxyl group into a less polar and more volatile ether linkage. libretexts.orgresearchgate.net

The success of the alkylation reaction can be confirmed by spectroscopic methods. In IR spectroscopy, the disappearance of the O-H stretching band is a key indicator of ether formation. In ¹H NMR, a new signal corresponding to the protons of the introduced alkyl group will appear (e.g., a singlet around δ 3.3 ppm for a methoxy (B1213986) group), and the signal for the carbinol proton will be shifted.

Formation of Ethers and Related Derivatives

The conversion of the hydroxyl group of this compound into an ether is a common and effective derivatization strategy. This transformation is typically achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Reaction Scheme:

Deprotonation: this compound + Base (e.g., NaH) → 2-Heptylcyclohexan-1-oxide anion + Conjugate acid

Nucleophilic Substitution: 2-Heptylcyclohexan-1-oxide anion + R-X (Alkyl halide) → 2-Heptyl-1-alkoxycyclohexane (Ether) + NaX

Common alkylating agents (R-X) used in this process include simple alkyl halides like methyl iodide or ethyl bromide, as well as more complex reagents. The choice of the alkylating agent is dictated by the desired properties of the final ether derivative. For instance, the formation of a methyl or ethyl ether can significantly increase the volatility of the compound, which is beneficial for gas chromatographic analysis.

Another related derivatization is the formation of silyl ethers. Silylation involves the reaction of the alcohol with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylchlorosilane (TMCS), to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This process is widely used in GC analysis due to the increased volatility and thermal stability of the resulting TMS ethers. libretexts.orgslideshare.net

Interactive Table: Common Etherification and Silylation Reagents for this compound

| Reagent Class | Specific Reagent | Resulting Derivative | Key Application |

| Alkyl Halide | Methyl Iodide (CH₃I) | 2-Heptyl-1-methoxycyclohexane | Increased volatility for GC |

| Alkyl Halide | Ethyl Bromide (C₂H₅Br) | 1-Ethoxy-2-heptylcyclohexane | Increased volatility for GC |

| Silylating Agent | BSTFA | 2-Heptyl-1-(trimethylsilyloxy)cyclohexane | Enhanced volatility and thermal stability for GC-MS |

| Silylating Agent | TMCS | 2-Heptyl-1-(trimethylsilyloxy)cyclohexane | Catalyst in silylation reactions |

Influence on Physicochemical Attributes for Analysis

The primary motivation for derivatizing this compound for analytical purposes is to enhance its suitability for chromatographic separation and detection. The hydroxyl group imparts a degree of polarity to the molecule, which can lead to issues such as peak tailing and poor resolution in gas chromatography due to interactions with the stationary phase.

The formation of ethers or silyl ethers significantly alters the physicochemical properties of this compound in several advantageous ways:

Increased Volatility: The replacement of the polar hydroxyl group with a less polar ether or silyl ether linkage reduces intermolecular hydrogen bonding. This decrease in intermolecular forces leads to a lower boiling point and increased vapor pressure, making the derivative more volatile and amenable to GC analysis. researchgate.net

Improved Thermal Stability: Derivatives are often more thermally stable than the parent alcohol. This is particularly important in GC, where high temperatures in the injection port and column can cause degradation of thermally labile compounds. Silyl ethers, for example, are known for their enhanced thermal stability. libretexts.org

Reduced Polarity: The derivatization process masks the polar hydroxyl group, resulting in a less polar molecule. This reduction in polarity minimizes interactions with active sites on the chromatographic column, leading to more symmetrical peak shapes and improved separation efficiency. nih.gov

Enhanced Detector Response: In some cases, derivatization can introduce functionalities that enhance the response of specific detectors. For example, the introduction of fluorine atoms through derivatization with reagents like trifluoroacetic anhydride can improve sensitivity in electron capture detection (ECD). nih.gov

Interactive Table: Physicochemical Changes upon Derivatization of this compound

| Property | Before Derivatization (this compound) | After Etherification/Silylation | Analytical Implication |

| Polarity | High (due to -OH group) | Low | Reduced peak tailing, improved resolution |

| Volatility | Moderate | High | Shorter retention times, suitable for GC |

| Thermal Stability | Moderate | High | Prevents degradation during analysis |

| Intermolecular Forces | Hydrogen bonding | Van der Waals forces | Increased volatility |

Derivatization for Chiral Separation Studies

This compound is a chiral molecule, existing as a pair of enantiomers. The separation and quantification of these enantiomers are often crucial in fields such as pharmacology and flavor chemistry, as different enantiomers can exhibit distinct biological activities or sensory properties. Chiral gas chromatography is a powerful technique for this purpose, and derivatization plays a key role in achieving successful enantiomeric separation.

One common strategy involves the reaction of the racemic alcohol with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a non-chiral chromatographic column. youtube.com Commonly used chiral derivatizing agents for alcohols include enantiomerically pure acids, acid chlorides, or isocyanates. For example, reacting (±)-2-Heptylcyclohexan-1-ol with a chiral acid chloride like (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) would produce two diastereomeric esters with different retention times on a standard GC column.

Alternatively, the enantiomers of this compound can be separated directly on a chiral stationary phase (CSP). In this case, derivatization may still be beneficial to improve the chromatographic properties of the analyte, as discussed in the previous section. The formation of less polar derivatives, such as acetates or trifluoroacetates, can enhance the interaction with the chiral stationary phase, leading to better separation. nih.gov Cyclodextrin-based chiral stationary phases are particularly effective for the separation of a wide range of chiral compounds, including alcohols and their derivatives. tum.de The derivatization of the alcohol can influence how it fits into the chiral cavity of the cyclodextrin, thereby affecting the enantioselective interactions and the resulting separation. researchgate.netsemanticscholar.org

Interactive Table: Strategies for Chiral Separation of this compound

| Strategy | Derivatization Approach | Principle of Separation | Example Reagent/Column |

| Indirect Separation | Reaction with a chiral derivatizing agent to form diastereomers. | Diastereomers have different physical properties and can be separated on a non-chiral column. | (R)-(-)-Mosher's acid chloride |

| Direct Separation | Derivatization to improve chromatographic properties (e.g., volatility, peak shape). | Enantiomers interact differently with a chiral stationary phase, leading to different retention times. | Acetylation followed by separation on a cyclodextrin-based chiral column. |

Advanced Analytical and Spectroscopic Characterization of 2 Heptylcyclohexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR are the primary methods for the initial structural assessment of 2-Heptylcyclohexan-1-ol. The chemical shifts in these spectra are indicative of the electronic environment of each nucleus, while signal splitting in ¹H NMR reveals vicinal proton-proton couplings.

The ¹H NMR spectrum of this compound is expected to show a complex pattern of overlapping signals, particularly in the aliphatic region (0.8-2.0 ppm), corresponding to the protons of the cyclohexane (B81311) ring and the heptyl chain. The proton attached to the hydroxyl-bearing carbon (CH-OH) is anticipated to appear as a multiplet in the range of 3.5-4.0 ppm, its chemical shift being influenced by factors such as solvent and hydrogen bonding. The terminal methyl group of the heptyl chain would likely produce a triplet at approximately 0.9 ppm.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, thirteen distinct signals are expected, corresponding to the six carbons of the cyclohexane ring and the seven carbons of the heptyl chain. The carbon atom bonded to the hydroxyl group (C-OH) is the most deshielded of the saturated carbons and is predicted to resonate in the range of 70-75 ppm. The carbons of the heptyl chain and the cyclohexane ring will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| -OH | 1.5-3.0 | Singlet (broad) |

| CH-OH | 3.5-4.0 | Multiplet |

| Cyclohexane CH₂ | 1.0-2.0 | Multiplet |

| Heptyl CH₂ | 1.2-1.6 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-OH | 70-75 |

| Cyclohexane CH | 40-50 |

| Cyclohexane CH₂ | 25-35 |

| Heptyl CH₂ | 22-32 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To resolve the ambiguities arising from signal overlap in 1D NMR spectra and to establish the precise connectivity and stereochemistry of this compound, a suite of two-dimensional (2D) NMR experiments is utilized.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings within the molecule. Cross-peaks in the COSY spectrum connect signals from protons that are coupled to each other, typically over two or three bonds. This allows for the tracing of the spin systems within the cyclohexane ring and the heptyl chain, confirming their respective structures.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, providing unambiguous C-H bond correlations. This is instrumental in assigning the carbon signals based on the more readily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment establishes longer-range correlations between protons and carbons, typically over two or three bonds. This technique is crucial for identifying connectivity across quaternary carbons and for linking the heptyl substituent to the cyclohexane ring at the C-2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, regardless of whether they are directly bonded. This is particularly valuable for determining the stereochemistry of the substituents on the cyclohexane ring, for instance, whether the heptyl group and the hydroxyl group are in a cis or trans relationship.

Advanced NMR Applications for Conformational Analysis

Variable-temperature NMR studies can provide thermodynamic information about the equilibrium between different conformers. By analyzing the changes in chemical shifts and coupling constants as a function of temperature, the relative energies of the conformers can be determined. Furthermore, the measurement of vicinal proton-proton coupling constants (³JHH) within the cyclohexane ring can provide quantitative information about the dihedral angles, which in turn reflects the dominant chair conformation. researchgate.net For example, a large coupling constant between two vicinal axial protons is indicative of a specific chair form.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Electron Ionization (EI-MS) and Chemical Ionization (CI-MS) for Molecular Weight and Fragmentation Pattern Analysis

Electron Ionization (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The mass spectrum of this compound under EI conditions would be expected to show a molecular ion peak at m/z 198. However, for alcohols, this peak is often weak or absent due to facile fragmentation.

The fragmentation pattern will be characteristic of the structure. Key fragmentation pathways would likely include:

Loss of water (H₂O): A prominent peak at M-18 (m/z 180) is expected due to the elimination of a water molecule from the molecular ion.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

Cleavage of the heptyl chain: Fragmentation of the alkyl side chain will produce a series of peaks separated by 14 mass units (corresponding to CH₂ groups). A significant peak at m/z 99 would correspond to the loss of the heptyl radical.

Chemical Ionization (CI-MS): CI is a softer ionization technique that results in less fragmentation and typically produces a strong protonated molecular ion peak ([M+H]⁺). For this compound, CI-MS would be expected to show a prominent peak at m/z 199, which is invaluable for confirming the molecular weight of the compound.

Electrospray Ionization (ESI-MS) and Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique particularly suited for the analysis of polar and thermally labile compounds. ual.es While this compound has limited polarity, it can be analyzed by ESI-MS, often by forming adducts with ions such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). This technique is especially useful when analyzing the compound in complex matrices, such as environmental or biological samples, as it can be directly coupled with liquid chromatography (LC) for separation prior to detection. ual.es

Tandem Mass Spectrometry (MS/MS): MS/MS provides an additional layer of structural information by allowing for the fragmentation of a specific ion selected from the initial mass spectrum. For example, the protonated molecular ion ([M+H]⁺ at m/z 199) from a CI or ESI source can be isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information that can be used to confirm the identity of the compound in a complex mixture with high specificity and sensitivity. nih.gov This is particularly advantageous for differentiating between isomers.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Ionization Mode | m/z | Identity |

|---|---|---|

| EI | 198 | [M]⁺˙ (Molecular Ion) |

| EI | 180 | [M-H₂O]⁺˙ |

| EI | 99 | [M-C₇H₁₅]⁺ |

| CI | 199 | [M+H]⁺ |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, with the chemical formula C13H26O, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

Table 1: Theoretical Exact Mass Calculation for this compound (C13H26O)

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon-12 | 13 | 12.0000 | 168.0000 |

| Hydrogen-1 | 26 | 1.0078 | 26.2028 |

| Oxygen-16 | 1 | 15.9949 | 15.9949 |

| Total Exact Mass | 198.1984 |

In a typical mass spectrum of an alcohol, the molecular ion peak (M+) may be of low intensity or even absent. However, characteristic fragmentation patterns provide significant structural information. For this compound, two primary fragmentation pathways are expected: alpha-cleavage and dehydration.

Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this can result in the loss of the heptyl radical, leading to a fragment ion with a mass-to-charge ratio (m/z) corresponding to the cyclohexanol (B46403) ring with a positive charge localized on the oxygen-bearing carbon.

Dehydration: The elimination of a water molecule (18.0106 Da) from the molecular ion is a common fragmentation pathway for alcohols, resulting in a fragment ion at M-18.

Table 2: Predicted Major Fragment Ions of this compound in Mass Spectrometry

| Fragmentation Pathway | Lost Fragment | Resulting Ion (m/z) |

| Molecular Ion | - | 198.1984 |

| Dehydration | H2O | 180.1878 |

| Alpha-Cleavage | C7H15• (Heptyl radical) | 99.0805 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups and molecular structure.

Characterization of Functional Groups

The IR and Raman spectra of this compound are expected to exhibit characteristic vibrational modes associated with its alcohol and alkyl functionalities.

O-H Stretch: A strong and broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm-1, is characteristic of the hydroxyl (-OH) group due to hydrogen bonding. In the Raman spectrum, this vibration is generally weaker.

C-H Stretch: Multiple sharp peaks in the region of 2850-3000 cm-1 in both IR and Raman spectra correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the cyclohexyl ring and the heptyl chain.

C-O Stretch: A strong band in the IR spectrum, typically between 1000 and 1260 cm-1, is indicative of the C-O stretching vibration of the secondary alcohol.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm-1) | Typical IR Intensity | Typical Raman Intensity |

| O-H | Stretching | 3200-3600 | Strong, Broad | Weak |

| C-H (sp3) | Stretching | 2850-3000 | Strong | Strong |

| CH2 | Bending (Scissoring) | ~1465 | Medium | Medium |

| C-O | Stretching | 1000-1260 | Strong | Medium |

Vibrational Fingerprinting for Isomer Differentiation

The region of the IR and Raman spectra below 1500 cm-1 is known as the "fingerprint region." This region contains complex vibrational modes, including C-C stretching and various bending vibrations, that are unique to the specific molecular structure. Different isomers of this compound (e.g., cis and trans isomers) would be expected to exhibit distinct patterns in this region, allowing for their differentiation. The subtle differences in bond angles and symmetries between isomers lead to unique sets of vibrational frequencies, providing a molecular fingerprint for each specific stereoisomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For a molecule to absorb in this region, it must possess a chromophore, which is typically a system of conjugated π-bonds or atoms with non-bonding electrons that can be excited.

This compound is a saturated alicyclic alcohol. It lacks any conjugated systems or readily excitable non-bonding electrons that would absorb in the standard UV-Vis range (200-800 nm). The only potential electronic transitions are σ → σ* and n → σ*, which require high energy and occur at wavelengths below 200 nm. Therefore, this compound is not expected to exhibit any significant absorbance in the UV-Vis spectrum.

Applications in Quantitative Analysis

Given the lack of a chromophore and significant absorbance in the UV-Vis range, quantitative analysis of this compound using UV-Vis spectroscopy is not a viable method. This technique is generally unsuitable for the quantification of saturated, non-conjugated alcohols. Similarly, fluorescence, which is the emission of light following absorption, is not an expected property of this compound, precluding the use of fluorescence spectroscopy for its analysis.

X-ray Crystallography for Solid-State Structure Determination (if crystalline derivatives exist)

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. The method relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. By analyzing the pattern of diffracted X-rays, scientists can construct a three-dimensional model of the electron density of the molecule, and from that, infer the positions of the individual atoms and the bonds between them. This provides unambiguous information about the molecule's conformation, stereochemistry, and packing in the solid state.

For a compound like this compound, which is a liquid at room temperature, direct X-ray crystallography is not feasible. However, the technique can be applied to solid derivatives of the compound. The formation of a crystalline derivative, for instance, through esterification of the hydroxyl group with a suitable carboxylic acid (e.g., p-nitrobenzoic acid) or formation of a urethane, can yield a solid material amenable to single-crystal X-ray diffraction analysis.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a fundamental technique for the separation, identification, and purification of individual components from a mixture. For a compound like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly valuable for assessing its purity and for its isolation from reaction mixtures or natural sources.

Gas Chromatography (GC) with Various Detectors

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of the column.

For the analysis of this compound, a non-polar or medium-polarity capillary column, such as one with a polydimethylsiloxane (B3030410) or a phenyl-substituted polysiloxane stationary phase, would typically be employed. The choice of column depends on the specific isomers and impurities to be separated. The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic property under a given set of conditions and can be used for identification.

Various detectors can be coupled with GC for the analysis of this compound:

Flame Ionization Detector (FID): This is a common and highly sensitive detector for organic compounds. It responds to virtually all carbon-containing compounds, making it suitable for quantifying the purity of this compound.

Mass Spectrometry (MS): When coupled with GC, mass spectrometry (GC-MS) is a powerful tool for both qualitative and quantitative analysis. morressier.com The mass spectrometer fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This mass spectrum serves as a "molecular fingerprint," allowing for confident identification of this compound and any impurities present. researchgate.netnist.gov Derivatization, for example by converting the alcohol to its trimethylsilyl (B98337) (TMS) ether, can improve its chromatographic behavior and provide characteristic mass spectral fragmentation patterns. nist.gov

The purity of a this compound sample can be determined by integrating the peak areas in the gas chromatogram. The area of the main peak corresponding to this compound relative to the total area of all peaks provides a measure of its percentage purity.

Illustrative GC Parameters for Analysis of a Cyclohexanol Derivative:

| Parameter | Value |

| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

Note: This is an illustrative example; actual parameters would need to be optimized for this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile separation technique that utilizes a liquid mobile phase and a solid stationary phase. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. While this compound is amenable to GC, HPLC can also be employed, especially for preparative scale purification.

For the analytical separation of this compound, reversed-phase HPLC is the most common mode. In this mode, a non-polar stationary phase (e.g., C18- or C8-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The heptyl chain of this compound will cause it to be well-retained on a reversed-phase column.

Detection in HPLC for a non-chromophoric compound like this compound can be achieved using:

Refractive Index (RI) Detector: This universal detector responds to changes in the refractive index of the mobile phase as the analyte elutes. It is less sensitive than UV-Vis detectors but is suitable for detecting non-UV-absorbing compounds.

Evaporative Light Scattering Detector (ELSD): This detector nebulizes the eluent, evaporates the mobile phase, and then measures the light scattered by the remaining analyte particles. It is a universal detector that is more sensitive than the RI detector.

Mass Spectrometry (MS): HPLC can be coupled with a mass spectrometer (LC-MS) to provide structural information and enhance selectivity and sensitivity.

For preparative HPLC, larger columns are used to isolate and purify larger quantities of this compound from a mixture. The fractions containing the pure compound are collected as they elute from the column.

Illustrative HPLC Parameters for Analysis of a Long-Chain Alcohol:

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | Refractive Index (RI) |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

Note: This is an illustrative example; actual parameters would need to be optimized for this compound.

Theoretical and Computational Studies of 2 Heptylcyclohexan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are foundational in computational chemistry, offering a detailed view of the electronic structure of molecules. These methods are based on the principles of quantum mechanics and can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov DFT is often employed to calculate critical molecular-level descriptors, including molecular orbital energy levels, atomic charge distributions, and local electron densities. nih.gov These descriptors are crucial for identifying reactive sites and analyzing the stability of different molecular states. nih.gov

For 2-Heptylcyclohexan-1-ol, DFT calculations could be used to determine its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. Furthermore, DFT can be used to compute the electrostatic potential map, which would visualize the charge distribution across the molecule and indicate regions susceptible to electrophilic or nucleophilic attack.

Illustrative Data Table for DFT-Calculated Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | 1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 1.8 D | Measures the overall polarity of the molecule. |

Ab Initio Methods for Molecular Geometry Optimization

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are used to solve the electronic Schrödinger equation, providing highly accurate results, though often at a higher computational cost compared to DFT.

In the study of this compound, ab initio calculations, such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2), would be employed to perform geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface. The optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the molecule's shape and steric properties.

Molecular Mechanics and Dynamics Simulations

While quantum chemical methods are excellent for studying electronic properties, molecular mechanics and dynamics simulations are better suited for exploring the conformational landscape and intermolecular interactions of larger molecules over time.

Conformational Analysis and Energy Landscapes

The cyclohexane (B81311) ring in this compound can exist in several conformations, with the chair conformation being the most stable. The substituents—the heptyl group and the hydroxyl group—can be in either axial or equatorial positions. For monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is generally more stable due to reduced steric strain from 1,3-diaxial interactions. pressbooks.pub

Molecular mechanics simulations can be used to perform a systematic conformational analysis of this compound. By rotating the bonds and calculating the steric energy of each conformation, an energy landscape can be generated. This landscape would reveal the relative energies of different chair and boat conformations and the energy barriers between them. For this compound, it is expected that the most stable conformer would have both the large heptyl group and the hydroxyl group in equatorial positions to minimize steric hindrance. youtube.com

Illustrative Table of Relative Energies for this compound Conformers

| Conformer (Heptyl, OH) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Equatorial, Equatorial | 0.0 | 98.5 |

| Equatorial, Axial | 2.1 | 1.0 |

| Axial, Equatorial | 2.5 | 0.5 |

| Axial, Axial | 5.0 | <0.1 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations can provide insights into the behavior of multiple this compound molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of dynamic processes and intermolecular interactions.

For this compound, MD simulations could be used to investigate how these molecules interact with each other in a liquid phase or in solution. The hydroxyl group can participate in hydrogen bonding, which would be a dominant intermolecular force. The long heptyl chain would contribute to van der Waals interactions. By simulating a system of many this compound molecules, one could study their aggregation behavior, the formation of hydrogen-bonded networks, and properties like density and viscosity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physicochemical property. drugdesign.org QSAR models are widely used in drug discovery and environmental toxicology to predict the properties of new or untested chemicals. nih.gov

For a compound like this compound, a QSAR model could be developed to predict properties such as its toxicity, biodegradability, or partitioning behavior between different environmental compartments. nih.gov This would involve a dataset of similar aliphatic alcohols with known experimental data for the property of interest. researchgate.netresearchgate.net

The first step in QSAR modeling is the calculation of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as size, shape, lipophilicity (e.g., logP), and electronic properties. For this compound, relevant descriptors would include its molecular weight, logP, number of hydrogen bond donors and acceptors, and topological indices.

Once the descriptors are calculated, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical model that correlates the descriptors with the observed activity or property. The resulting QSAR equation can then be used to predict the property for this compound.

Development of Descriptors for Cyclohexanol (B46403) Derivatives

The computational study of this compound and related cyclohexanol derivatives relies heavily on the development of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties, allowing for the quantitative analysis of its behavior. The process of developing these descriptors involves several key steps, from the initial representation of the molecule to the calculation of a wide array of topological, geometrical, and electronic parameters.

The initial step in developing descriptors for a molecule like this compound is the generation of a 3D molecular structure using computational chemistry software. This structure is then optimized to find its most stable conformation, which is crucial for the accurate calculation of many descriptors. From this optimized structure, a multitude of descriptors can be calculated. These can be broadly categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the number of atoms, bonds, and rings, as well as more complex indices that reflect the degree of branching in the molecular structure.

Geometrical Descriptors: These descriptors are calculated from the 3D structure of the molecule and provide information about its size, shape, and surface area. For this compound, these would include parameters like the molecular volume, surface area, and specific conformational angles.

Electronic Descriptors: These are related to the electron distribution in the molecule and are crucial for understanding its reactivity. They are typically calculated using quantum mechanical methods. Important electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the dipole moment, and partial atomic charges.

Physicochemical Descriptors: These descriptors relate to the physical and chemical properties of the molecule, such as its hydrophobicity (logP) and polarizability. These are often estimated using empirical models or calculated from the molecular structure.

The selection of relevant descriptors is a critical step in building predictive models for the properties and reactivity of cyclohexanol derivatives. This often involves statistical techniques to identify a subset of descriptors that are most correlated with the property of interest, while avoiding redundancy.

Below is a table illustrating some of the key molecular descriptors that would be developed for the computational study of this compound.

| Descriptor Class | Descriptor Name | Description |

| Topological | Wiener Index | A measure of the sum of the shortest distances between all pairs of non-hydrogen atoms in the molecular graph. |

| Kier & Hall Molecular Connectivity Indices | A family of indices that describe the degree of branching and connectivity in a molecule. | |

| Geometrical | Molecular Surface Area | The total surface area of the molecule, which influences its interactions with other molecules. |

| Molecular Volume | The volume occupied by the molecule, related to its size and steric effects. | |

| Electronic | HOMO Energy | The energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | The energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. | |

| Dipole Moment | A measure of the overall polarity of the molecule. | |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of hydrophobicity. |

Prediction of Chemical Properties and Reactivity

Once a set of molecular descriptors has been developed for this compound and its analogs, these can be used to predict a wide range of chemical properties and reactivity patterns. This is often achieved through the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models establish a mathematical relationship between the molecular descriptors (the structure) and a specific activity or property.

The general workflow for predicting chemical properties and reactivity involves:

Data Set Compilation: A dataset of cyclohexanol derivatives with known experimental values for a particular property (e.g., boiling point, solubility, reaction rate) is collected.

Descriptor Calculation: A comprehensive set of molecular descriptors is calculated for each molecule in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.

Prediction for New Molecules: The validated model can then be used to predict the properties of new molecules, such as this compound, for which experimental data is not available.

For this compound, QSAR and QSPR models could be used to predict properties such as:

Physical Properties: Boiling point, melting point, vapor pressure, and solubility in different solvents.

Thermodynamic Properties: Enthalpy of formation, Gibbs free energy of formation, and heat capacity.

Reactivity: The rate constants of specific reactions, the position of equilibrium for reversible reactions, and the susceptibility to different types of chemical attack.

The following table provides a hypothetical example of a QSPR model for predicting the boiling point of a series of alkyl-substituted cyclohexanols, including this compound.

| Compound | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | LogP | Predicted Boiling Point (°C) |

| Cyclohexanol | 100.16 | 20.23 | 1.23 | 161.5 |

| 2-Methylcyclohexan-1-ol | 114.19 | 20.23 | 1.67 | 166.2 |

| 2-Ethylcyclohexan-1-ol | 128.21 | 20.23 | 2.14 | 178.8 |

| 2-Propylcyclohexan-1-ol | 142.24 | 20.23 | 2.61 | 195.3 |

| This compound | 198.35 | 20.23 | 4.49 | 245.7 |

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify the transition states, intermediates, and products, and determine the most likely reaction pathway. Density Functional Theory (DFT) is a widely used quantum mechanical method for these types of studies due to its balance of accuracy and computational cost.

The elucidation of a reaction mechanism using computational approaches typically involves the following steps:

Reactant and Product Optimization: The 3D structures of the reactants (e.g., this compound and a reagent) and the expected products are computationally optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. The nature of the transition state is confirmed by frequency calculations, which should show a single imaginary frequency corresponding to the motion along the reaction path.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state connects the reactants and products on the potential energy surface.

For this compound, computational methods could be used to study a variety of reactions, such as:

Oxidation: The mechanism of oxidation of the secondary alcohol group to a ketone (2-heptylcyclohexan-1-one).

Dehydration: The acid-catalyzed dehydration to form various isomeric heptylcyclohexenes.

Esterification: The mechanism of reaction with a carboxylic acid to form an ester.

A hypothetical reaction energy profile for the dehydration of this compound is presented in the table below, illustrating the type of data that can be obtained from computational studies.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + H⁺ | 0.0 |

| Intermediate 1 | Protonated alcohol | -5.2 |

| Transition State 1 | Water leaving to form carbocation | +15.8 |

| Intermediate 2 | Secondary carbocation | +10.3 |

| Transition State 2 | Deprotonation to form alkene | +12.1 |

| Products | 1-Heptylcyclohex-1-ene + H₃O⁺ | -2.5 |

Industrial and Specialized Applications of 2 Heptylcyclohexan 1 Ol in Chemical Science Excluding Human/clinical

Use as a Chemical Intermediate in Complex Organic Synthesis

As a functionalized cycloalkane, 2-Heptylcyclohexan-1-ol possesses the structural motifs—a hydroxyl group and a long alkyl chain on a cyclohexane (B81311) ring—that would theoretically allow it to serve as an intermediate in organic synthesis. The hydroxyl group can be a site for oxidation, esterification, or conversion to a leaving group for nucleophilic substitution, while the heptyl chain provides significant lipophilicity.

A thorough review of scientific literature and patent databases did not yield specific examples of this compound being utilized as a direct precursor for the synthesis of advanced materials. The development of specialized polymers, liquid crystals, or functional coatings often relies on monomers with specific reactive groups and molecular geometries. While cyclohexanol (B46403) derivatives are used in material synthesis, the role of the 2-heptyl substituted version is not documented in available research.

Fine chemicals are pure, single substances produced in limited quantities for specialized applications. In principle, this compound could be a starting material for the synthesis of more complex molecules through functional group transformations. However, there is a lack of specific, documented synthetic routes in the chemical literature that utilize this compound as a key building block for the production of targeted fine chemicals.

Applications in Fragrance and Flavor Chemistry (as a component, not dosage)

The fragrance and flavor industry frequently employs alcohols and esters with molecular weights similar to this compound. The combination of a cyclohexyl ring and a heptyl chain could potentially contribute to unique olfactory properties, likely in the woody, fatty, or floral scent families. Despite this potential, specific studies detailing the olfactory profile of this compound or its inclusion as a component in commercial fragrance or flavor formulations are not publicly available.

Role in Materials Science and Polymer Chemistry

In polymer chemistry, alcohols can be used as initiators, chain transfer agents, or can be converted into monomers like acrylates or epoxides. The long alkyl chain of this compound could impart flexibility and hydrophobicity to a polymer. However, a search of the relevant literature did not uncover any instances of this compound being used in the synthesis or modification of polymers.

Catalyst Development and Ligand Design for Organometallic Chemistry

The hydroxyl group of this compound could be functionalized to create a ligand for a metal center, potentially influencing the steric and electronic environment of a catalyst. The chiral centers in this compound also suggest a potential for its use in asymmetric catalysis. Nevertheless, there is no specific research in the field of organometallic chemistry or catalyst development that reports the use of this compound or its derivatives as ligands.

Conclusion and Future Research Directions

Summary of Current Research Landscape

Direct and specific research on 2-Heptylcyclohexan-1-ol is sparse. The current understanding is largely inferred from studies on analogous compounds, such as other substituted cyclohexanones and cyclohexanols, as well as long-chain alkyl alcohols. General synthetic strategies for substituted cyclohexanols often involve the catalytic hydrogenation of the corresponding substituted phenols or the reduction of substituted cyclohexanones. These methods are well-established for simpler analogs and are presumed to be adaptable for the synthesis of this compound. The presence of the heptyl group suggests potential applications in areas where lipophilicity is a key factor, such as in the formulation of lubricants, surfactants, and specialty chemicals. The market for long-chain fatty alcohols and their derivatives is driven by their use in personal care products and as industrial intermediates, providing a broader context for the potential relevance of this compound.

Identified Gaps and Emerging Areas in this compound Research

The primary gap in the research of this compound is the lack of fundamental data on its synthesis, and physical and chemical properties. There is a clear need for foundational research to characterize the compound and explore its reactivity.

Key Identified Research Gaps:

Optimized Synthesis: While general methods for synthesizing substituted cyclohexanols exist, specific, high-yield, and stereoselective synthetic routes to this compound have not been reported.

Physicochemical Properties: Detailed data on properties such as melting point, boiling point, solubility, and spectral characteristics are not readily available.

Stereochemistry: The synthesis of this compound can result in different stereoisomers. Research into the separation and characterization of these isomers, and the study of their distinct properties, is an un-explored area.

Biological Activity: The potential biological or ecological roles of this compound remain uninvestigated.

Emerging Research Areas:

Green Synthesis: Development of environmentally benign synthetic methods using green catalysts and solvents.

Material Science Applications: Investigation into its use as a monomer or additive in the synthesis of novel polymers with tailored properties.

Self-Assembling Systems: The amphiphilic nature of the molecule (hydrophilic alcohol group and lipophilic alkyl chain) suggests potential for forming micelles, vesicles, or other self-assembled structures.

Prospects for Advanced Synthetic Strategies and Catalysis

Future research will likely focus on developing more efficient and selective methods for the synthesis of this compound. Advances in catalysis will be pivotal in achieving this.

Potential Advanced Synthetic Strategies:

| Synthetic Approach | Catalyst Type | Potential Advantages |

| Asymmetric Hydrogenation | Chiral metal complexes (e.g., Rhodium, Ruthenium) | High enantioselectivity, leading to specific stereoisomers. |

| Biocatalysis | Enzymes (e.g., lipases, alcohol dehydrogenases) | High selectivity under mild conditions, environmentally friendly. |

| Organocatalysis | Small organic molecules | Metal-free, often less sensitive to air and moisture. |

| C-H Activation/Functionalization | Transition metal catalysts | Direct functionalization of the cyclohexane (B81311) ring, potentially reducing step count. |

The development of novel catalytic systems could enable the production of this compound with high purity and specific stereochemistry, which would be crucial for applications where isomeric purity is important, such as in pharmacology or materials science.

Interdisciplinary Research Opportunities

The unique structure of this compound opens up avenues for interdisciplinary research, combining chemistry with other scientific fields.

Chemical Ecology: Many insects and plants use volatile organic compounds, including cyclic alcohols, for communication. Research could explore whether this compound or its derivatives act as pheromones, kairomones, or allomones in any biological systems. This would involve collaboration between synthetic chemists and ecologists.